![molecular formula C18H17FN2O2 B118511 Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate CAS No. 140640-91-1](/img/structure/B118511.png) 
            | REACTION_CXSMILES | [H-].C([Al+]CC(C)C)C(C)C.[F:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]2[C:23]([C:24](OC)=[O:25])=[C:22]([CH:28]([CH3:30])[CH3:29])[N:21]=[C:20]3[NH:31][CH:32]=[CH:33][C:19]=23)=[CH:14][CH:13]=1.O.C(OCC)(=O)C>C1(C)C=CC=CC=1>[F:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]2[C:23]([CH2:24][OH:25])=[C:22]([CH:28]([CH3:30])[CH3:29])[N:21]=[C:20]3[NH:31][CH:32]=[CH:33][C:19]=23)=[CH:14][CH:13]=1 |f:0.1| | 
| Name | 
                                                                                    
                                                                                                                                                                            solution                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [H-].C(C(C)C)[Al+]CC(C)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    15.6 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    FC1=CC=C(C=C1)C1=C2C(=NC(=C1C(=O)OC)C(C)C)NC=C2                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    700 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    40 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [H-].C(C(C)C)[Al+]CC(C)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    150 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    100 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)(=O)OCC                                                                                 | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the mixture is stirred for a further hour                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                It is warmed to 0°-5° C.                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                stirred at this temperature for 1 h                                                                             | 
| Duration | 
                                                                                1 h                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                the mixture is stirred at room temperature for 1 h                                                                             | 
| Duration | 
                                                                                1 h                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                filtered off with suction                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The phases are separated                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                the aqueous phase is extracted with ethyl acetate                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                the combined organic phases are washed with saturated sodium chloride solution                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                The solution is dried over sodium sulphate                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                concentrated to dryness in vacuo                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                the residue which remains is thoroughly stirred in dichloromethane                                                                             | 
| Reaction Time | 1 h | 
| Name | 
                                                                                                                                                                                                                                                                4-(4-Fluorophenyl)-5-hydroxymethyl-6 -isopropyl-1H-pyrrolo(2,3-b)pyridine                                                                                                                                                                     | 
| Type |  | 
| Smiles | 
                                                                                    FC1=CC=C(C=C1)C1=C2C(=NC(=C1CO)C(C)C)NC=C2                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |